

An In-depth Technical Guide to the Toxicological Profile of Propoxur

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Compound of Interest

Compound Name: *Propoxur-d3*

Cat. No.: *B1435957*

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Disclaimer: This document focuses on Propoxur. **Propoxur-d3** is a deuterated form of Propoxur, primarily used as an internal standard for analytical testing. Deuterium is a stable, non-radioactive isotope of hydrogen. For toxicological purposes, the profile of **Propoxur-d3** is considered equivalent to that of Propoxur, as the isotopic substitution does not significantly alter its biological activity or toxicity.

Executive Summary

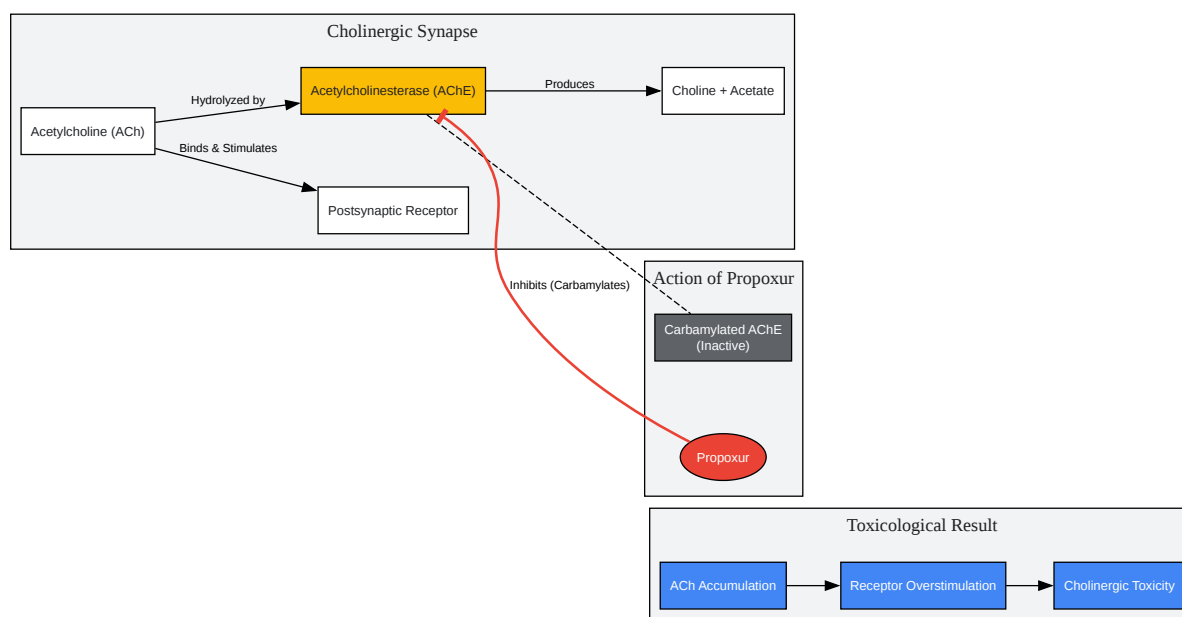
Propoxur (2-isopropoxyphenyl methylcarbamate) is a non-systemic carbamate insecticide first introduced in 1959.^[1] It acts as a contact and stomach poison with a rapid knockdown effect and is used in agriculture, forestry, and public health to control a wide range of pests, including mosquitoes, flies, cockroaches, and turf insects.^{[1][2]} The primary mechanism of toxicity for Propoxur, like other carbamate insecticides, is the inhibition of the enzyme acetylcholinesterase (AChE), leading to neurotoxicity.^{[1][3]} This profile synthesizes key toxicological data, outlines experimental methodologies, and provides visual representations of its mechanism of action and metabolic pathways to serve as a comprehensive resource for researchers and drug development professionals.

Mechanism of Action

Propoxur's principal toxic effect stems from its ability to inhibit acetylcholinesterase (AChE), a critical enzyme in the nervous system.^{[3][4]}

- **AChE Inhibition:** In a healthy nervous system, the neurotransmitter acetylcholine (ACh) is released into the synaptic cleft to transmit a nerve impulse. AChE rapidly hydrolyzes ACh to terminate the signal. Propoxur carbamylates the serine hydroxyl group in the active site of AChE, rendering the enzyme inactive.[5]
- **Accumulation of Acetylcholine:** This inactivation prevents the breakdown of ACh, leading to its accumulation at cholinergic synapses.[3]
- **Neurotoxicity:** The resulting overstimulation of muscarinic and nicotinic receptors leads to a state of cholinergic crisis, manifesting in a range of symptoms from tremors and nausea to convulsions, paralysis, and, at high doses, death.[3][6]

The inhibition of AChE by carbamates is reversible, as the carbamylated enzyme can spontaneously hydrolyze, allowing for the recovery of enzyme function, typically within hours. [5][7] Signs of poisoning appear when AChE activity drops below 50% of normal, and recovery often coincides with the restoration of enzyme activity.[3]



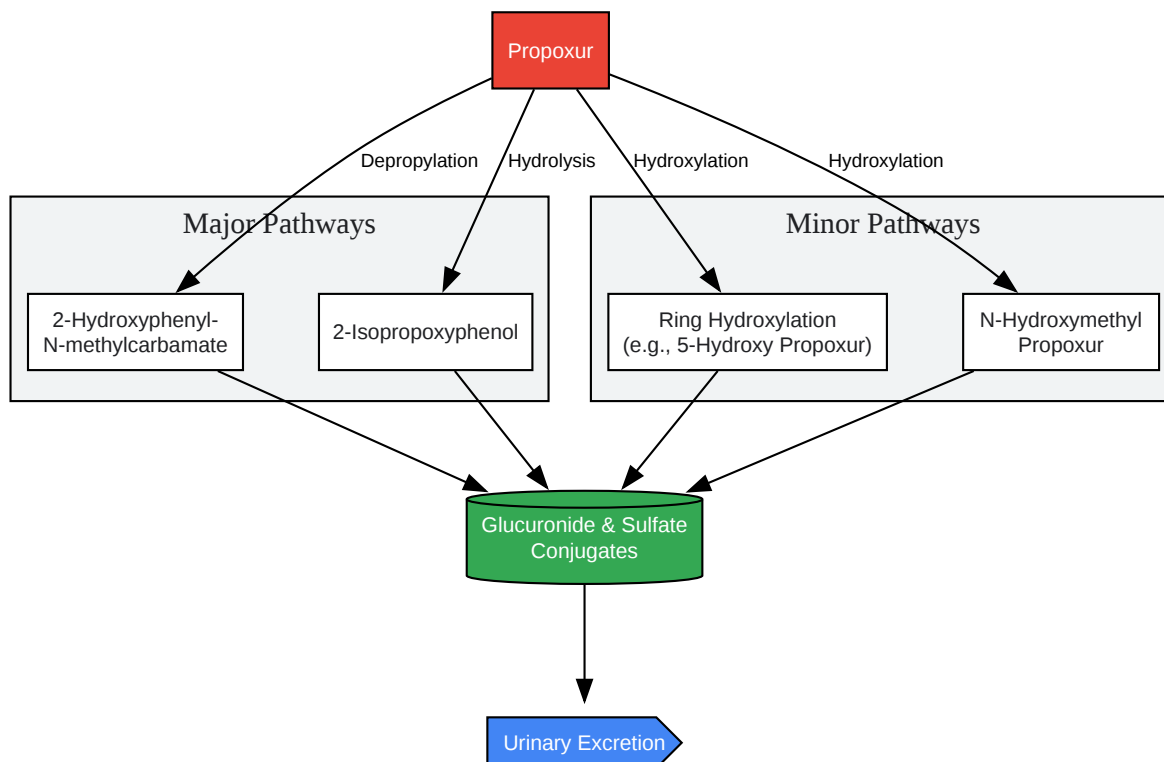
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Caption: Mechanism of Acetylcholinesterase (AChE) Inhibition by Propoxur.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Propoxur is rapidly absorbed, metabolized, and eliminated from the body.[3]

- Absorption: It can be absorbed through oral, dermal, and inhalation routes.[8] Following oral administration in rats, peak inhibition of cholinesterase occurs within 15 to 30 minutes.[5]
- Distribution: Information on specific tissue distribution is limited, but its effects on brain cholinesterase indicate it crosses the blood-brain barrier.[9][10]
- Metabolism: The primary metabolic pathways in mammals involve hydrolysis of the carbamate ester bond and hydroxylation of the aromatic ring and alkyl side chain.[3][11] The major routes are depropylation to 2-hydroxyphenyl-N-methylcarbamate and hydrolysis to yield 2-isopropoxyphenol.[3] Minor pathways include ring hydroxylation and N-methyl hydroxylation.[3][11] These metabolites are then conjugated, primarily with glucuronic acid, to facilitate excretion.[3][12]
- Excretion: Metabolites are primarily excreted in the urine. In one study, 50% of an administered dose was eliminated in the urine as conjugates within 16 hours.[13]



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Caption: Simplified Metabolic Pathways of Propoxur.

Toxicological Data

The toxicity of Propoxur varies by route of exposure and species. The data presented below are summarized from various regulatory and research reports.

Acute Toxicity

Propoxur is classified as highly toxic via the oral route.[6] Acute effects are primarily cholinergic and transient.[14]

| Endpoint | Species | Route | Value (mg/kg) | Reference(s) |
|---------------------------|----------------------|------------|---------------|--------------|
| LD ₅₀ | Rat (male/female) | Oral | 50 - 100 | [6][15] |
| LD ₅₀ | Mouse | Oral | ~100 | [6][7] |
| LD ₅₀ | Guinea Pig | Oral | 40 | [6] |
| LD ₅₀ | Rat | Dermal | >2400 - >5000 | [6][15] |
| LD ₅₀ | Rabbit | Dermal | >500 | [6] |
| LC ₅₀ (1-hour) | Rat | Inhalation | >1.44 mg/L | [6] |

Table 1: Summary of Acute Toxicity Data for Propoxur.

Sub-chronic and Chronic Toxicity

Repeated exposure to Propoxur can lead to sustained cholinesterase inhibition and other target organ effects.

| Endpoint | Species | Duration | Effect | Value (mg/kg/day) | Reference(s) |
|------------|---------|----------|---------------------------|----------------------|--------------|
| NOAEL | Rat | 2-year | Bladder hyperplasia | 50 | [15] |
| NOAEL | Dog | Chronic | RBC ChE inhibition | 6.25 | [16] |
| RfD (Oral) | Human | Lifetime | Mild cholinergic symptoms | 0.004 | [8][14] |

Table 2: Summary of Chronic Toxicity and Reference Doses for Propoxur.

Carcinogenicity

The carcinogenic potential of Propoxur has yielded mixed results in animal studies. The U.S. EPA has classified Propoxur as a Group B2 "Probable Human Carcinogen".^{[5][8][17]} This classification was based on the increased incidence of urinary bladder papillomas and carcinomas in both sexes of rats and a borderline increase in uterine carcinomas in high-dose females in a chronic feeding study.^{[5][8]}

| Agency | Classification | Basis | Reference(s) |
|----------|-------------------------------------|--|------------------------|
| U.S. EPA | Group B2: Probable Human Carcinogen | Increased incidence of urinary bladder tumors in rats. | ^{[8][17][18]} |
| IARC | Not Classified | - | ^[8] |

Table 3: Carcinogenicity Classification of Propoxur.

Genotoxicity

Genotoxicity studies for Propoxur have produced equivocal results. It was found to be not mutagenic in bacterial assays (Ames test) or in cultured Chinese hamster ovary cells.^{[5][12]} However, some studies have reported positive results for chromosome damage in mouse bone marrow.^[15]

Reproductive and Developmental Toxicity

No adverse reproductive effects were noted in a two-generation rat study.^[12] However, some studies in pregnant rats exposed orally to Propoxur showed fetotoxic effects, including a decreased number of pups and depressed fetal weight at maternally toxic doses.^{[8][19]} In a human study, prenatal exposure to propoxur was associated with poorer motor development in children at 2 years of age.^[19]

Experimental Protocols

Toxicological evaluations rely on standardized testing guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

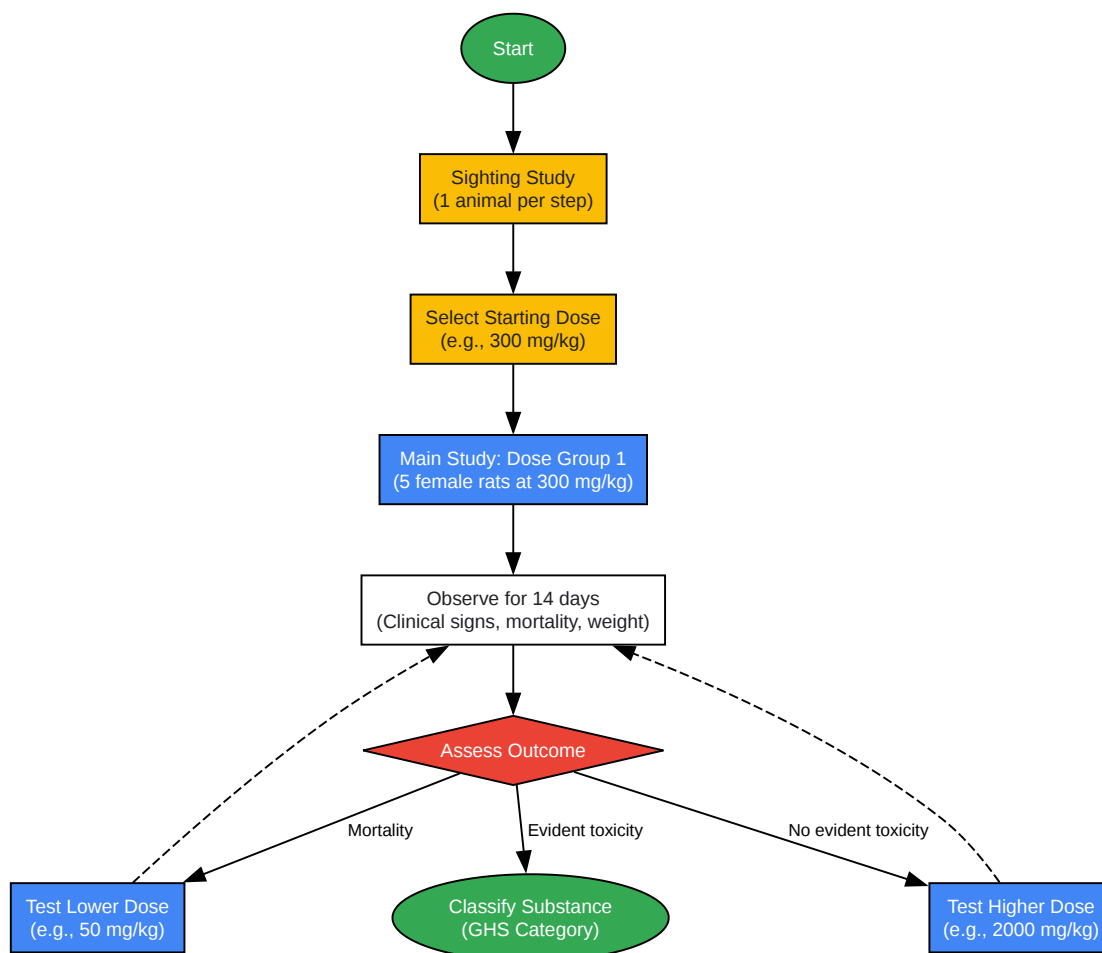
Example Protocol: Acute Oral Toxicity (OECD Guideline 420 - Fixed Dose Procedure)

This method is designed to assess the acute toxic effects of a substance after a single oral administration and allows for classification according to the Globally Harmonised System (GHS).[\[20\]](#)[\[21\]](#)

Objective: To identify the dose causing evident toxicity and/or mortality after a single oral dose.

Methodology:

- Sighting Study: A preliminary study is conducted on single animals (typically female rats) dosed in a stepwise manner to identify the appropriate starting dose for the main study. The goal is to find a dose that produces some toxic signs without causing severe effects or mortality.[\[21\]](#)
- Main Study:
 - Animals: Healthy, young adult rats of a single sex (females are generally preferred as they are often slightly more sensitive) are used. Animals are fasted prior to dosing.[\[21\]](#)
 - Dose Levels: Groups of 5 animals are dosed at one of the fixed levels: 5, 50, 300, or 2000 mg/kg.[\[21\]](#)
 - Administration: The test substance is administered in a single dose by oral gavage. The volume is typically limited to 1 mL/100g body weight.[\[20\]](#)
 - Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior; presence of tremors, convulsions, salivation), and body weight changes for at least 14 days.[\[21\]](#)
- Endpoint Determination: The outcome at each dose level (no effect, evident toxicity, or mortality) determines if a higher or lower dose needs to be tested. The study concludes when the dose causing evident toxicity or mortality is identified.[\[21\]](#)
- Pathology: At the end of the observation period, all animals are subjected to a gross necropsy.



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Caption: Generalized Workflow for an Acute Oral Toxicity Study (OECD 420).

Conclusion

Propoxur is a highly effective carbamate insecticide with a well-defined primary mechanism of toxicity: the reversible inhibition of acetylcholinesterase. It is rapidly absorbed and metabolized, with acute toxicity manifesting as a cholinergic syndrome. Chronic exposure studies in animals have raised concerns regarding its potential carcinogenicity, specifically targeting the urinary bladder in rats, leading to its classification as a probable human carcinogen by the U.S. EPA. While genotoxicity data are mixed, developmental studies suggest a potential for adverse effects on neurodevelopment. This technical profile provides a consolidated overview of the

critical toxicological endpoints and mechanisms of Propoxur, offering a foundational resource for further research and risk assessment activities.

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